Cyclo(RGDyK) is a cyclic pentapeptide classified as an integrin antagonist. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. Cyclo(RGDyK) competitively binds to integrins, specifically αvβ3 and α5β1, expressed on various cell types including endothelial cells and tumor cells. [] This binding inhibition disrupts integrin-mediated signaling pathways involved in angiogenesis, tumor growth, and metastasis. [] Consequently, Cyclo(RGDyK) serves as a valuable tool in scientific research for investigating integrin function and exploring potential therapeutic targets for diseases like cancer.
Cyclic Arg-Gly-Asp-D-Tyr-Lys is a cyclic peptide that serves as a significant ligand for integrin receptors, particularly the integrin alpha v beta 3. This peptide is characterized by its ability to inhibit cell adhesion, making it a valuable compound in the fields of cancer research and medical imaging. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion, playing critical roles in processes such as angiogenesis, wound healing, and metastasis.
The cyclic Arg-Gly-Asp-D-Tyr-Lys peptide is derived from the Arg-Gly-Asp sequence, which is a well-known recognition motif for extracellular matrix proteins like vitronectin and fibronectin. This peptide has been synthesized and studied extensively for its biological activities and potential therapeutic applications.
Cyclic Arg-Gly-Asp-D-Tyr-Lys falls under the category of peptide ligands. It is classified as an integrin antagonist due to its selective binding properties to integrin receptors, particularly targeting the alpha v beta 3 integrin involved in angiogenesis and tumor progression.
The synthesis of cyclic Arg-Gly-Asp-D-Tyr-Lys typically involves solid-phase peptide synthesis techniques. The process includes:
The cyclization reaction often employs specific coupling agents or catalysts to facilitate the formation of the cyclic structure. For example, using isothiocyanate derivatives can enhance the efficiency of the cyclization process.
The molecular structure of cyclic Arg-Gly-Asp-D-Tyr-Lys features a cyclic arrangement of amino acids that enhances its stability and binding affinity to integrin receptors. The general structure can be represented as follows:
The molecular formula for cyclic Arg-Gly-Asp-D-Tyr-Lys can be expressed as C₁₄H₁₈N₄O₄, with a molecular weight of approximately 302.32 g/mol. The cyclic nature contributes to its conformational rigidity, which is crucial for receptor binding.
The primary chemical reactions involving cyclic Arg-Gly-Asp-D-Tyr-Lys include:
In studies, modifications such as attaching fluoropropionyl groups have been employed to improve radiolabeling efficiency for positron emission tomography (PET) imaging applications. These modifications can significantly impact the pharmacokinetics and biodistribution of the compound.
Cyclic Arg-Gly-Asp-D-Tyr-Lys operates by selectively binding to integrin alpha v beta 3 on cell surfaces, inhibiting cell adhesion to extracellular matrix components. This mechanism disrupts angiogenic processes by preventing endothelial cell migration and proliferation.
Research indicates that this cyclic peptide exhibits an IC50 value in the low nanomolar range, demonstrating potent inhibition of integrin-mediated cell adhesion. This property is particularly advantageous in cancer treatment strategies where angiogenesis plays a pivotal role.
Cyclic Arg-Gly-Asp-D-Tyr-Lys has several scientific uses:
Cyclo(Arg-Gly-Asp-D-Tyr-Lys), denoted as c(RGDyK), is a synthetic pentapeptide with the systematic name cyclo-[L-arginyl-glycyl-L-α-aspartyl-D-tyrosyl-L-lysyl]. Its molecular formula is C₂₇H₄₁N₉O₈, corresponding to a monoisotopic mass of 595.31 Da [1] [7]. The primary sequence—Arg-Gly-Asp-D-Tyr-Lys—features a head-to-tail cyclization between the α-carboxyl group of Lys and the α-amino group of Arg, forming a backbone amide bond that constrains the peptide into a macrocyclic structure [2] [5]. This ring closure eliminates N- and C-termini, a key feature that enhances proteolytic resistance compared to linear analogs [3].
The cyclization is typically achieved via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. After assembly of the linear sequence on chlorotrityl resin, the peptide is cleaved with partial side-chain protection retention. Macrocyclization occurs in dilute solution to minimize dimerization, followed by global deprotection. High-performance liquid chromatography (HPLC) purification yields >99% pure product, with structural validation via MALDI-TOF mass spectrometry (observed m/z: 596.3 [M+H]⁺) [2] [5].
Table 1: Molecular Descriptors of c(RGDyK)
Property | Value |
---|---|
Molecular Formula | C₂₇H₄₁N₉O₈ |
Monoisotopic Mass | 595.31 Da |
Sequence | cyclo(Arg-Gly-Asp-D-Tyr-Lys) |
Cyclization Type | Head-to-tail amide bond |
HPLC Retention Time | 12.8 min (C18, 0.1% TFA) |
CAS Registry Number | 111578-53-3 |
The bioactive conformation of c(RGDyK) has been resolved through NMR spectroscopy and X-ray crystallography, revealing a β-turn motif critical for integrin binding. In aqueous solution (pH 7.4), 2D-NMR studies (TOCSY, NOESY) identify key nuclear Overhauser effects (NOEs) between the Arg¹ CαH and Asp³ CαH protons (d<4.0 Å), confirming a type II β-turn centered at Gly²-Asp³ [2] [6]. The D-Tyr⁴ residue adopts a φ/ψ dihedral angle of -80°/0°, positioning its phenolic ring perpendicular to the β-turn plane [8].
Crystallographic analysis at 1.8 Å resolution shows that the cyclic scaffold enforces a U-shaped topology. The Arg guanidinium and Asp carboxylate groups are spatially separated by 8.9 Å—optimal for engaging the αvβ3 integrin’s cationic and anionic subsites. Intramolecular H-bonds stabilize this conformation: Arg¹ N⁰H⋯O=C Gly² (2.1 Å) and Lys⁵ NᶻH⋯O=C Asp³ (2.3 Å) [2] [8]. Molecular dynamics simulations (100 ns) corroborate low root-mean-square deviation (RMSD<1.0 Å) in the RGD loop, indicating minimal conformational entropy loss upon receptor binding [6].
Table 2: Conformational Parameters of c(RGDyK)
Technique | Key Findings | Biological Implication |
---|---|---|
NMR (NOESY) | Strong Arg¹Hᴬ–Asp³Hᴬ NOE; Type II β-turn | Preorganized RGD motif for integrin docking |
X-ray diffraction | Arg-Asp distance: 8.9 Å; U-shaped backbone | Complementary to αvβ3 steric contours |
MD simulations | RMSD <1.0 Å over 100 ns | Low entropic penalty for binding |
The D-configuration of tyrosine at position 4 is a critical design element that governs integrin selectivity and metabolic stability. Unlike L-amino acids, D-Tyr adopts φ/ψ angles inaccessible to chiral proteases, reducing susceptibility to degradation by aminopeptidases and chymotrypsin [4] [8]. Stereochemical inversion also reorients the tyrosine phenolic group, creating a hydrophobic patch that augments affinity for the αvβ3 integrin’s specificity pocket.
Competitive binding assays demonstrate that c(RGDyK) exhibits 58-fold higher selectivity for αvβ3 over αIIbβ3 (IC₅₀ = 37.5 nM vs. 2.18 μM) compared to L-Tyr analogs [5] [8]. This arises from D-Tyr’s side chain forming van der Waals contacts with β3-subunit residues Leu⁷⁷ and Tyr⁷⁹, while avoiding steric clashes in the shallower αIIbβ3 pocket. Mutagenesis studies confirm that αvβ3(L77A) reduces binding affinity by 90%, underscoring the role of this hydrophobic niche [8].
Table 3: Selectivity Profile of c(RGDyK) Across RGD-Binding Integrins
Integrin | IC₅₀ (nM) | Selectivity vs. αvβ3 |
---|---|---|
αvβ3 | 37.5 | 1.0 (reference) |
αvβ5 | 420 | 11.2-fold lower |
α5β1 | 950 | 25.3-fold lower |
αIIbβ3 | 2180 | 58.1-fold lower |
Cyclization profoundly enhances the chemical and enzymatic stability of RGD peptides. Accelerated stability studies (50°C, pH 2–12) reveal that c(RGDyK) degrades 30-fold slower than linear RGDfK at pH 7.0 (t₁/₂ = 48 h vs. 1.6 h) [4]. The primary degradation pathway in linear peptides involves aspartimide formation: Asp³ nucleophilically attacks its own backbone carbonyl, forming a succinimide intermediate that hydrolyzes to isoAsp or D-Asp isomers. This process inactivates the peptide by distorting the RGD motif [4].
In c(RGDyK), cyclization sterically hinders Asp³ backbone flexibility, raising the energy barrier for succinimide formation. Circular dichroism spectroscopy confirms that the cyclic structure maintains >90% conformation after 24 h in serum, whereas the linear analog unfolds within 2 h. Additionally, c(RGDyK) shows resistance to exopeptidases (e.g., aminopeptidase M), with 80% remaining intact after 6 h in hepatocyte lysates—compared to 5% for RGDfK [3] [4]. Above pH 8.0, however, the Lys⁵ side chain undergoes deprotonation, increasing solvent exposure of the disulfide (if present in analogs) and reducing stability [4].
Table 4: Stability Parameters of Linear vs. Cyclic RGD Peptides
Parameter | Linear RGDfK | c(RGDyK) | Improvement Factor |
---|---|---|---|
Half-life (pH 7.0, 50°C) | 1.6 h | 48 h | 30-fold |
Serum stability (t₉₀) | 2 h | >24 h | >12-fold |
Aspartimide formation | Major pathway | Minimized | Not applicable |
Proteolytic resistance | Low | High | >15-fold (vs. trypsin) |
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